molecular formula C12H10ClNO2 B2415583 5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide CAS No. 882308-77-2

5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide

Cat. No.: B2415583
CAS No.: 882308-77-2
M. Wt: 235.67
InChI Key: RVTCSIJBGXFSON-UHFFFAOYSA-N
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Description

5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of compounds.

Preparation Methods

The synthesis of 5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chlorobenzofuran and prop-2-enylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Commonly used solvents include dichloromethane and ethanol.

    Reaction Steps:

Chemical Reactions Analysis

5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, leading to the modulation of various biochemical pathways.

    Pathways Involved: The compound’s effects are mediated through pathways involved in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives to highlight its uniqueness:

Properties

IUPAC Name

5-chloro-N-prop-2-enyl-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-5-14-12(15)11-7-8-6-9(13)3-4-10(8)16-11/h2-4,6-7H,1,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTCSIJBGXFSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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